Isolespeol

Description

Overview of Chalcones as Natural Products in Academic Research

Chalcones are a significant group of plant-derived polyphenolic compounds that serve as precursors in the biosynthesis of flavonoids. ijpsr.com Chemically, they consist of two aromatic rings joined by a three-carbon α,β-unsaturated ketone unit. nih.gov These compounds are abundant in various edible plants, vegetables, spices, and teas. ijpsr.com The largest number of natural chalcones have been isolated from plant families such as Leguminosae, Asteraceae, and Moraceae. ijpsr.comresearchgate.net

In academic research, chalcones are recognized for their diverse range of biological activities. mdpi.com These properties have led to extensive studies on their potential as anti-inflammatory, antimicrobial, antioxidant, and antitumor agents. ijpsr.comnih.govresearchgate.net The inherent reactivity of the chalcone (B49325) scaffold makes it a "privileged structure" in medicinal chemistry, inspiring the synthesis and evaluation of numerous derivatives for therapeutic applications. nih.govmdpi.com

The Academic Significance of Isolespeol within the Chalcone Class

This compound, a naturally occurring prenylated chalcone, holds particular significance due to its demonstrated biological activities. mdpi.com Its academic importance is primarily linked to its cytotoxic effects against various cancer cell lines. nih.gov Research has highlighted this compound as a potent inhibitor of cancer cell growth, distinguishing it among other chalcones. researchgate.net

The compound's mechanism of action has been a key focus of investigation. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells through specific cellular pathways. mdpi.comnih.gov Notably, its activity has been associated with the activation of the p53 tumor suppressor pathway, a critical regulator of cell cycle and apoptosis that is often inactivated in human cancers. mdpi.comresearchgate.net This specific interaction with a crucial cancer-related pathway underscores the academic interest in this compound as a potential lead compound for further research. acs.org

Historical Context of this compound Discovery and Initial Research

This compound was first isolated and identified by a research team led by Fang et al. in 2008. mdpi.com The compound was discovered in the leaves of Artocarpus communis, commonly known as breadfruit, a plant cultivated in tropical and subtropical regions. mdpi.comresearchgate.netresearchgate.net

The initial research focused on the isolation, structural elucidation, and biological evaluation of compounds from Artocarpus communis. researchgate.netresearchgate.net In their seminal 2008 study, Fang and his colleagues reported the isolation of three new geranyl chalcone derivatives, one of which was this compound. researchgate.netsemanticscholar.org Their work involved testing the effects of these compounds on the viability of several human cancer cell lines. researchgate.netsemanticscholar.org This foundational research established the potent in vitro growth inhibitory effect of this compound, particularly against human liposarcoma SW 872 cells, and provided the first insights into its mechanism of inducing apoptosis. mdpi.comresearchgate.net

Detailed Research Findings

Initial studies on this compound provided quantitative data on its cytotoxic activity and elucidated the biochemical pathways involved.

| Compound | Cell Line | Activity | IC50 Value | Mechanism of Action |

| This compound | SW 872 (Human Liposarcoma) | Growth Inhibitory Activity | 3.8 µM mdpi.comresearchgate.netsemanticscholar.org | Induces apoptosis through Fas- and mitochondria-mediated pathways. researchgate.netsemanticscholar.org Stimulates increased protein expression of Fas, FasL, and p53. researchgate.netsemanticscholar.org |

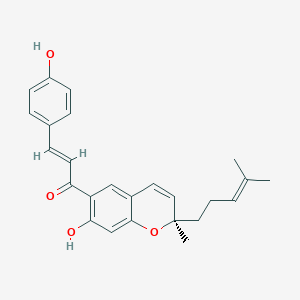

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H26O4 |

|---|---|

Molecular Weight |

390.5 g/mol |

IUPAC Name |

(E)-1-[(2R)-7-hydroxy-2-methyl-2-(4-methylpent-3-enyl)chromen-6-yl]-3-(4-hydroxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C25H26O4/c1-17(2)5-4-13-25(3)14-12-19-15-21(23(28)16-24(19)29-25)22(27)11-8-18-6-9-20(26)10-7-18/h5-12,14-16,26,28H,4,13H2,1-3H3/b11-8+/t25-/m1/s1 |

InChI Key |

GNSKDNKVOSRHRE-FPVCCHAOSA-N |

Isomeric SMILES |

CC(=CCC[C@@]1(C=CC2=CC(=C(C=C2O1)O)C(=O)/C=C/C3=CC=C(C=C3)O)C)C |

Canonical SMILES |

CC(=CCCC1(C=CC2=CC(=C(C=C2O1)O)C(=O)C=CC3=CC=C(C=C3)O)C)C |

Synonyms |

isolespeol |

Origin of Product |

United States |

Isolation and Structural Elucidation of Isolespeol

Natural Occurrence and Botanical Sources of Isolespeol

This compound has been identified and isolated from the leaves of Artocarpus communis, commonly known as breadfruit. researchgate.netresearchgate.netacs.org A. communis, a member of the Moraceae family, is cultivated in tropical and subtropical regions and is recognized for its traditional uses and as a source of bioactive compounds. semanticscholar.orgacs.org In a notable study, this compound was isolated as one of three new geranyl chalcone (B49325) derivatives from the leaves of this plant. researchgate.netacs.org The isolation process involved the extraction of the plant material, followed by chromatographic separation to yield the pure compound. researchgate.netresearchgate.net

The genus Artocarpus is a well-documented source of a diverse array of phenolic compounds, including flavonoids, stilbenoids, and arylbenzofurons. semanticscholar.orgutm.mx Research across various Artocarpus species has led to the identification of numerous prenylated and geranylated flavonoids, similar in structure to this compound. researchgate.netnih.gov For instance, species such as Artocarpus altilis, Artocarpus heterophyllus, and Artocarpus elasticus have all yielded unique flavonoid derivatives. semanticscholar.orgutm.mx The presence of this compound in A. communis is consistent with the established phytochemical profile of the genus, which is characterized by a rich diversity of such phenolic constituents. semanticscholar.orgutm.mxbenthamopenarchives.com This positions this compound within a broader family of structurally related natural products found in these plants.

Isolation from Artocarpus communis Leaves

Advanced Methodologies for this compound Isolation from Natural Matrixes

The isolation of this compound from the complex matrix of Artocarpus communis leaves necessitates the use of advanced separation techniques. The general procedure begins with the extraction of dried and crushed plant material, often using methanol. researchgate.netresearchgate.net

Following extraction, the crude extract is subjected to a series of chromatographic steps to separate the constituent compounds. These methods typically include:

Column Chromatography: Often used for the initial fractionation of the crude extract.

Flash Column Chromatography (FCC): A rapid form of preparative column chromatography for further purification. chula.ac.th

Solid-Phase Synthesis and Cross-Metathesis: While not a direct isolation technique from a natural source, solid-phase synthesis methodologies have been developed for generating libraries of chalcones, including scaffolds related to this compound, demonstrating advanced chemical synthesis approaches. acs.org

These multi-step chromatographic purifications are essential for obtaining this compound in a pure form, suitable for subsequent structural analysis.

Spectroscopic Techniques for this compound Structural Elucidation

The precise chemical structure of this compound was determined through the application of various spectroscopic methods. acs.orgresearchgate.net These techniques provide detailed information about the molecule's connectivity, stereochemistry, and molecular formula.

Nuclear Magnetic Resonance (NMR) spectroscopy was a key tool in the structural elucidation of this compound. researchgate.netchula.ac.thresearchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR experiments were employed to piece together its molecular architecture.

¹H NMR (Proton NMR): This technique identifies the different types of protons in the molecule and their chemical environments. The ¹H NMR spectrum of a related compound was described as showing two sets of ortho-coupled aromatic protons. researchgate.net

¹³C NMR (Carbon NMR): This method provides information on the carbon skeleton of the molecule. For a related compound, the ¹³C NMR spectrum showed 25 resonance signals, which is consistent with the molecular complexity of this compound. researchgate.net

2D NMR Techniques (e.g., HMBC): Techniques like Heteronuclear Multiple Bond Correlation (HMBC) are used to determine the long-range correlations between carbon and proton atoms, which is crucial for establishing the connectivity of the different structural fragments. chula.ac.th

Through the comprehensive analysis of these NMR data, researchers were able to definitively establish the structure of this compound as a geranyl chalcone. chula.ac.thresearchgate.net

Advanced mass spectrometry techniques were utilized to confirm the molecular formula and mass of this compound. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a powerful method for obtaining highly accurate mass measurements. researchgate.net This technique confirmed the molecular formula of this compound to be C₂₅H₂₆O₄. knapsackfamily.com The high-resolution data provided by HRESIMS are critical for distinguishing between compounds with the same nominal mass but different elemental compositions, thereby validating the structure proposed by NMR spectroscopy. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful analytical technique utilized in the structural elucidation of natural products to identify the functional groups present in a molecule. This method is based on the principle that molecular bonds and groups of atoms vibrate at specific frequencies. When a molecule is irradiated with infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectral fingerprint.

In the analysis of this compound, a prenylated chalcone isolated from plants such as Artocarpus communis, IR spectroscopy provides crucial information about its key structural features. researchgate.netkemkes.go.idnih.govmdpi.com Chalcones are characterized by an open-chain flavonoid structure, specifically a three-carbon α,β-unsaturated carbonyl system connecting two aromatic rings. nih.gov The IR spectrum of a compound like this compound is expected to exhibit distinct absorption bands corresponding to the vibrations of its constituent functional groups.

The primary functional groups present in this compound that can be identified using IR spectroscopy are the hydroxyl (-OH) groups, the α,β-unsaturated ketone (carbonyl, C=O) group, carbon-carbon double bonds (C=C) of the aromatic rings and the enone system, and carbon-hydrogen (C-H) bonds.

Detailed analysis of the IR spectrum allows for the confirmation of these groups. The presence of hydroxyl groups is typically indicated by a broad absorption band in the region of 3550–3200 cm⁻¹. nih.gov A strong, sharp absorption peak is anticipated between 1680 cm⁻¹ and 1750 cm⁻¹ for the stretching vibration of the conjugated carbonyl group. nih.gov The carbon-carbon double bond stretching of the aromatic rings and the chalcone backbone generally appears in the 1650–1400 cm⁻¹ region. researchgate.net

The following table summarizes the expected characteristic IR absorption bands for the functional groups in this compound, based on data from analogous prenylated flavonoids.

| Functional Group | Expected Absorption Range (cm⁻¹) | Type of Vibration |

| Hydroxyl (-OH) | 3550 - 3200 (broad) | Stretching |

| Carbonyl (C=O) | 1750 - 1680 (strong) | Stretching |

| Aromatic C=C | 1600 - 1450 (variable) | Stretching |

| Alkene C=C | 1680 - 1620 (variable) | Stretching |

| C-O | 1300 - 1000 (strong) | Stretching |

| Aromatic & Vinylic C-H | 3100 - 3000 (variable) | Stretching |

| Aliphatic C-H | 3000 - 2850 (variable) | Stretching |

This table is generated based on characteristic absorption frequencies for functional groups found in prenylated flavonoids and similar compounds. nih.govmdpi.comtandfonline.comspringermedizin.de

The specific frequencies and intensities of these bands provide a detailed "fingerprint" of the molecule, which, when combined with data from other spectroscopic techniques like NMR and mass spectrometry, allows for the unambiguous structural elucidation of this compound.

Biosynthetic Pathways of Isolespeol

General Chalcone (B49325) Biosynthesis via Mixed Pathways

The formation of the basic chalcone skeleton is a classic example of a mixed biosynthetic pathway, where different precursor molecules from distinct metabolic origins converge. mdpi.comoup.com The A ring of the chalcone structure is derived from the acetate-malonate pathway, while the B ring and the three-carbon bridge originate from the shikimate pathway. scielo.brmdpi.com

The acetate-malonate pathway is responsible for generating the A-ring of the Isolespeol molecule. mdpi.com This process begins with acetyl-CoA, a central molecule in primary metabolism. Through the action of acetyl-CoA carboxylase (ACC), acetyl-CoA is carboxylated to form malonyl-CoA. nih.gov The synthesis of the chalcone backbone requires the condensation of three molecules of malonyl-CoA. scielo.brnih.gov This series of Claisen condensation reactions is catalyzed by the key enzyme chalcone synthase (CHS), which sequentially adds acetate (B1210297) units to build the polyketide chain that ultimately cyclizes to form the aromatic A-ring. nih.govwikipedia.org

The shikimate pathway provides the precursors for the B-ring and the three-carbon (C3) bridge of the chalcone structure. mdpi.comnih.govekb.eg This pathway begins with intermediates from glycolysis (phosphoenolpyruvate) and the pentose (B10789219) phosphate (B84403) pathway (erythrose-4-phosphate) to produce shikimic acid. frontiersin.org Following a series of enzymatic steps, shikimic acid is converted to chorismic acid, a critical branch-point intermediate. Chorismic acid is then transformed into the aromatic amino acid L-phenylalanine. taylorandfrancis.com

The entry into the general phenylpropanoid pathway occurs when L-phenylalanine is deaminated by the enzyme phenylalanine ammonia-lyase (PAL) to yield cinnamic acid. taylorandfrancis.com Cinnamic acid is subsequently hydroxylated by cinnamate (B1238496) 4-hydroxylase (C4H) to produce p-coumaric acid. nih.gov This molecule is then activated by 4-coumaroyl:CoA ligase (4CL) to form the high-energy thioester, p-coumaroyl-CoA. nih.govscienceopen.com This activated molecule serves as the starter unit for chalcone synthase, providing the C6-C3 unit that forms the B-ring and the central bridge of the resulting chalcone. scielo.brnih.gov

Contributions of the Acetate-Malonate Pathway

Proposed Specific Enzymatic Mechanisms in this compound Formation

The formation of this compound from the general chalcone backbone requires several specific enzymatic steps. While the direct biosynthetic pathway for this compound has not been fully elucidated in a single system, it can be proposed based on the well-characterized biosynthesis of other flavonoids and prenylated compounds.

The central reaction is the condensation of one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA, catalyzed by Chalcone Synthase (CHS) , to form naringenin (B18129) chalcone (4,2′,4′,6′-tetrahydroxychalcone). nih.govnih.govplos.org This enzyme is a type III polyketide synthase and is considered a key rate-limiting step in the flavonoid pathway. nih.govoup.com

Following the formation of the chalcone backbone, the next critical step for this compound is C-prenylation, specifically C-geranylation. This reaction involves the attachment of a geranyl group from geranyl diphosphate (B83284) (GPP) to the chalcone skeleton. This is catalyzed by a prenyltransferase (PT) . While the specific PT for this compound is not identified, such enzymes are known to add prenyl groups to aromatic substrates.

The final step in the formation of the flavanone (B1672756) this compound is the stereospecific cyclization of the corresponding geranylated chalcone precursor. This intramolecular cyclization is catalyzed by the enzyme Chalcone Isomerase (CHI) . nih.govnih.gov CHI facilitates the closure of the C-ring to form the heterocyclic core of the flavanone, converting the open-chain chalcone into the tricyclic (2S)-flavanone structure. scienceopen.com

Table 1: Key Enzymes in the Proposed Biosynthesis of this compound

| Enzyme | Abbreviation | Function | Precursor(s) | Product |

| Phenylalanine Ammonia-Lyase | PAL | Deamination of L-phenylalanine | L-Phenylalanine | Cinnamic Acid |

| Cinnamate 4-Hydroxylase | C4H | Hydroxylation of cinnamic acid | Cinnamic Acid | p-Coumaric Acid |

| 4-Coumaroyl:CoA Ligase | 4CL | Activation of p-coumaric acid | p-Coumaric Acid | p-Coumaroyl-CoA |

| Chalcone Synthase | CHS | Condensation to form chalcone backbone | p-Coumaroyl-CoA, Malonyl-CoA | Naringenin Chalcone |

| Prenyltransferase | PT | Attachment of geranyl group | Geranyl Diphosphate, Naringenin Chalcone | Geranylated Chalcone |

| Chalcone Isomerase | CHI | Cyclization to form flavanone ring | Geranylated Chalcone | This compound |

Genetic and Molecular Regulation of this compound Biosynthesis in Plant Systems

The biosynthesis of flavonoids, including chalcones like this compound, is a highly regulated process at the transcriptional level. frontiersin.org The expression of the structural genes encoding the biosynthetic enzymes is controlled by a complex interplay of transcription factors, primarily from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40-repeat protein families. oup.comfrontiersin.orgmdpi.com These proteins often form a regulatory complex, known as the MBW complex (MYB-bHLH-WD40), which binds to specific cis-regulatory elements in the promoters of target genes. oup.comoup.com

The expression of Chalcone Synthase (CHS), a pivotal gene in the pathway, is known to be tightly regulated. nih.gov Its promoter contains conserved cis-elements like the G-box and H-box, which are binding sites for transcription factors that respond to various developmental and environmental cues, such as light, UV radiation, and pathogen attack. nih.govoup.com For instance, in Arabidopsis thaliana, the R2R3-MYB transcription factors MYB11, MYB12, and MYB111 are known to activate the expression of early biosynthetic genes, including CHS. frontiersin.orgoup.com

The regulation is often branched, allowing for differential control over various parts of the flavonoid pathway. The genes involved in the initial steps, such as CHS and CHI, are termed Early Biosynthetic Genes (EBGs) and are often regulated coordinately. frontiersin.orgmdpi.com Late Biosynthetic Genes (LBGs), which are involved in modifications further down the pathway (like anthocyanin synthesis), are typically regulated by a different set of transcription factors. mdpi.comtandfonline.com

Furthermore, the expression of these regulatory genes is itself subject to control, creating a complex regulatory network. oup.com Post-translational modifications of the biosynthetic enzymes, such as ubiquitination leading to protein degradation, add another layer of control, ensuring that flavonoid production is finely tuned to the plant's physiological needs. oup.com

Synthetic Approaches and Chemical Modifications of Isolespeol

Strategies for the Total Synthesis of Isolespeol

The total synthesis of chalcones, including this compound, is most commonly achieved through the Claisen-Schmidt condensation. researchgate.netresearchgate.net This reaction involves the base- or acid-catalyzed condensation of an appropriate substituted acetophenone (B1666503) with a substituted benzaldehyde. japsonline.comwikipedia.org

For the specific synthesis of this compound, the key precursors would be a prenylated dihydroxyacetophenone (for the A-ring) and a hydroxybenzaldehyde (for the B-ring). The reaction proceeds via an aldol (B89426) addition followed by a dehydration step to form the characteristic α,β-unsaturated ketone core of the chalcone (B49325) scaffold. gordon.eduscribd.com While numerous general methods for chalcone synthesis exist, including microwave-assisted and solvent-free approaches, the fundamental Claisen-Schmidt condensation remains the most direct and widely used strategy. japsonline.comresearchgate.netmdpi.com

The synthesis would commence with the appropriate acetophenone, specifically 2',4'-dihydroxyacetophenone, which is then prenylated to introduce the C5 isoprenoid chain at the desired position on the A-ring. This prenylated intermediate is then reacted with 4-hydroxybenzaldehyde (B117250) under basic conditions (e.g., using sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solvent) to yield this compound. japsonline.comgordon.edu

| Reaction Type | Precursor 1 (A-Ring) | Precursor 2 (B-Ring) | Common Catalyst |

| Claisen-Schmidt Condensation | Prenylated 2',4'-dihydroxyacetophenone | 4-hydroxybenzaldehyde | NaOH or KOH |

This interactive table summarizes the primary synthetic strategy for this compound.

Design and Synthesis of this compound Analogs and Derivatives

The rational design of this compound analogs is guided by structure-activity relationship (SAR) studies, which aim to identify the key structural features responsible for its biological effects. researchgate.net This approach involves systematically modifying the this compound scaffold to create a diverse range of derivatives. The goal is to enhance potency, selectivity, and pharmacokinetic properties. nih.gov

Key areas for structural modification include:

The A-Ring: Altering the position and number of hydroxyl and prenyl groups.

The B-Ring: Introducing various substituents (e.g., halogens, methoxy (B1213986) groups, etc.) at different positions of the phenolic ring.

The α,β-Unsaturated Ketone: This Michael acceptor system is often crucial for bioactivity, and modifications can influence reactivity and target engagement. mdpi.com

By generating a library of such analogs, researchers can probe the specific interactions between the compound and its biological targets, leading to the development of more effective molecules.

The prenyl moiety is a critical determinant of the biological activity of many flavonoids and chalcones, including this compound. nih.gov The addition of this lipophilic group often enhances a compound's affinity for biological membranes, potentially facilitating its entry into cells and interaction with intracellular targets. mdpi.com

Research has demonstrated that prenylation can significantly increase the potency of chalcones. mdpi.com Specifically, the prenyl group has been shown to improve selectivity towards cancer cells. mdpi.com Studies on related prenylated chalcones have indicated that the removal or modification of the prenyl side chain can lead to a decrease in cytotoxic activity, highlighting its essential role. mdpi.com This lipophilic side chain is believed to contribute to the molecule's ability to interact with and disrupt cellular processes, such as signaling pathways and membrane integrity.

To explore new pharmacological possibilities, medicinal chemists often create hybrid molecules that combine the structural features of a known active compound with other pharmacophores. This strategy of molecular hybridization can lead to novel compounds with improved or entirely new modes of action. jmchemsci.com

In the context of this compound, its key features—the prenylated and hydroxylated A-ring—can be synthetically incorporated into hybrid scaffolds. This involves synthesizing chalcone-like molecules where the B-ring is replaced with other heterocyclic systems known for their biological relevance, such as indoles, pyrazoles, or isoxazoles. nih.gov For example, a prenylated hydroxyacetophenone (the A-ring precursor of this compound) could be condensed with a heterocyclic aldehyde to generate a novel hybrid compound. This approach aims to merge the beneficial properties of the this compound framework with those of other established pharmacophores to create synergistic effects or target multiple biological pathways.

The Role of the Prenyl Group in Modulating Biological Activity

Advanced Synthetic Methodologies Applied to this compound and its Analogs

To accelerate the discovery and optimization of bioactive chalcones, modern synthetic techniques are employed to rapidly generate large numbers of analogs for screening. Solid-phase organic synthesis is a powerful methodology for this purpose. scribd.com This technique involves attaching one of the starting materials, typically the acetophenone derivative, to a solid polymer resin. researchgate.net

The Claisen-Schmidt condensation is then carried out with a variety of aldehyde building blocks in a parallel fashion. researchgate.netekb.eg The key advantages of solid-phase synthesis include the simplification of purification, as excess reagents and byproducts can be washed away from the resin-bound product, and the potential for automation. After the reaction is complete, the desired chalcone products are cleaved from the solid support. This high-throughput approach allows for the efficient creation of extensive chalcone libraries, facilitating comprehensive structure-activity relationship studies and increasing the probability of discovering compounds with superior biological profiles. researchgate.netscribd.com

Application of Cross-Metathesis in Chalcone Synthesis

The synthesis of chalcones, a class of compounds to which this compound belongs, has traditionally been dominated by methods like the Claisen-Schmidt condensation. researchgate.net However, modern synthetic strategies have incorporated olefin cross-metathesis, a powerful carbon-carbon double bond forming reaction, to offer milder and more versatile routes. wikipedia.org A notable advancement in this area is the development of a solid-phase synthetic methodology for generating chalcone libraries, which specifically highlights this compound as a biologically relevant target. acs.org

This solid-phase approach utilizes a cross-metathesis reaction between a polymer-supported olefin and a nonimmobilized α,β-unsaturated ketone. In a model study, polymer-supported 4-vinylbenzoic acid, anchored to Wang resin, was reacted with various α,β-unsaturated ketones to form the corresponding chalcones. acs.org

The choice of catalyst was found to be critical for the success of the reaction. Initial attempts using the Grubbs' second-generation catalyst did not yield the desired chalcone product. acs.org However, successful formation of the target chalcone was achieved using the Hoveyda-Grubbs' second-generation catalyst. acs.org The reaction was optimized by treating the resin with 5 mol % of the Hoveyda-Grubbs' catalyst and 5 equivalents of the olefin partner in toluene (B28343) at 75 °C for one hour. acs.org This solid-phase strategy is particularly advantageous as the immobilization of one substrate on the resin minimizes undesired homocoupling products, a common side reaction in cross-metathesis. acs.org

The synthetic utility of this method was demonstrated by reacting the polymer-supported vinylbenzoic acid with a variety of substituted α,β-unsaturated ketones, leading to a library of diverse chalcones after cleavage from the resin.

| Nonimmobilized Olefin Substrate (α,β-Unsaturated Ketone) | Resulting Chalcone Structure (General) |

|---|---|

| 4-methoxy-vinylphenone | Chalcone with a 4-methoxyphenyl (B3050149) group |

| 4-chloro-vinylphenone | Chalcone with a 4-chlorophenyl group |

| 3,4-dimethoxy-vinylphenone | Chalcone with a 3,4-dimethoxyphenyl group |

| 4-trifluoromethyl-vinylphenone | Chalcone with a 4-trifluoromethylphenyl group |

| 3,4,5-trimethoxy-vinylphenone | Chalcone with a 3,4,5-trimethoxyphenyl group |

| Naphthalen-2-yl-vinyl-methanone | Chalcone with a naphthalen-2-yl group |

Microwave-Assisted Organic Synthesis of this compound Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry, offering significant advantages over conventional heating methods. rsc.org These benefits include dramatically reduced reaction times, improved product yields, enhanced purity, and alignment with the principles of green chemistry by reducing energy consumption and solvent use. rsc.orgpensoft.net This technique has been successfully applied to the synthesis of a wide array of heterocyclic compounds and other complex molecules. rsc.orgmdpi.commdpi.com

The principles of MAOS can be broadly applied to the synthesis of this compound derivatives. By reacting appropriate aromatic aldehydes and acetophenones, which are the precursors for this compound, under microwave irradiation, it is possible to accelerate the key condensation reactions. This method allows for rapid and efficient generation of a library of this compound analogs for further study. The general efficiency of MAOS compared to conventional methods is well-documented. pensoft.net

| Reaction | Method | Time | Yield |

|---|---|---|---|

| Thiocarbohydrazide + Formic Acid | Conventional Heating (Reflux) | 8 hours | 85% |

| Microwave Irradiation (145 °C) | 35 minutes | 92% | |

| Thiocarbohydrazide + Acetic Acid | Conventional Heating (Reflux) | 10 hours | 82% |

| Microwave Irradiation (145 °C) | 45 minutes | 90% | |

| Thiocarbohydrazide + Propionic Acid | Conventional Heating (Reflux) | 12 hours | 80% |

| Microwave Irradiation (145 °C) | 60 minutes | 88% |

Mechanisms of Biological Action of Isolespeol

Cellular and Molecular Mechanisms of Action in Model Systems (In Vitro Studies)

Isolespeol, a naturally occurring prenylated chalcone (B49325), has demonstrated significant biological activity in preclinical in vitro models, particularly in human cancer cell lines. Its mechanisms of action are multifaceted, involving the modulation of key cellular pathways that govern cell survival and death.

Interference with Cellular Pathways (e.g., p53 Pathway Modulation)

Research indicates that this compound exerts its effects by interfering with critical cellular signaling pathways, most notably the p53 pathway. The p53 protein is a crucial tumor suppressor that regulates the expression of genes involved in cell cycle arrest, DNA repair, and apoptosis. nih.govmdpi.com In normal, unstressed cells, p53 levels are kept low. mdpi.com However, upon cellular stress, such as that induced by certain anticancer agents, p53 is activated and can trigger apoptosis to eliminate potentially malignant cells. mdpi.comthermofisher.com

Studies on human liposarcoma SW 872 cells have shown that treatment with this compound leads to a notable increase in the protein expression of p53. nih.govmdpi.comresearchgate.netacs.org Specifically, an increased level of p53 was observed after a 3-hour exposure to a 3 µM concentration of this compound. nih.govmdpi.comresearchgate.net This upregulation of p53 is a key event, suggesting that this compound's biological activity is, at least in part, mediated through the activation of this tumor suppressor pathway. nih.govmdpi.com The activation of the p53 pathway can, in turn, initiate a cascade of events leading to programmed cell death. researchgate.netfrontiersin.org

Table 1: Effect of this compound on p53 Protein Expression in SW 872 Cells

| Treatment | Concentration (µM) | Exposure Time (hours) | Observed Effect on p53 | Reference |

| This compound | 3 | 3 | Increased protein levels | researchgate.net, nih.gov, mdpi.com |

Mechanisms of Apoptosis Induction

This compound has been identified as a potent inducer of apoptosis, or programmed cell death, in cancer cells. nih.govresearchgate.net This process is crucial for eliminating damaged or cancerous cells and is a primary target for many anticancer therapies. aging-us.com this compound triggers apoptosis through multiple, interconnected pathways, including both extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) routes. nih.govresearchgate.netacs.org

The extrinsic pathway of apoptosis is initiated by the binding of extracellular death ligands to their corresponding cell surface receptors. researchgate.netuni-tuebingen.de One of the most well-characterized death receptor pathways is the Fas/FasL system. thermofisher.comoatext.com The Fas receptor (also known as CD95 or Apo-1), a member of the tumor necrosis factor receptor (TNFR) superfamily, plays a pivotal role in immune system homeostasis and the elimination of malignant cells. nih.govnih.gov

In vitro studies using SW 872 human liposarcoma cells have demonstrated that this compound treatment leads to an increased protein expression of both Fas and its ligand, FasL. researchgate.netacs.org The upregulation of these proteins suggests that this compound activates the Fas-mediated apoptotic pathway. researchgate.net This activation typically involves the recruitment of adaptor proteins, such as FADD (Fas-Associated Death Domain), which in turn recruits and activates initiator caspases like procaspase-8, leading to a downstream cascade that executes the apoptotic program. thermofisher.comnih.gov

The intrinsic, or mitochondrial, pathway of apoptosis is a critical route for cell death initiated by various intracellular stress signals. cusabio.comscielo.org.ar This pathway is tightly regulated by the Bcl-2 family of proteins and converges on the permeabilization of the outer mitochondrial membrane. cusabio.comwikipedia.org A key event in this process is the loss of the mitochondrial membrane potential (ΔΨm). researchgate.netacs.org

Treatment of SW 872 human liposarcoma cells with this compound has been shown to cause a significant loss of mitochondrial membrane potential. acs.orgnih.govscilit.com This disruption of mitochondrial integrity leads to the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol. cusabio.comscielo.org.ar These factors include cytochrome c, which, once in the cytosol, binds to Apaf-1 to form the apoptosome, a complex that activates the initiator caspase-9. researchgate.netwikipedia.org The activation of the mitochondrial pathway is a central component of this compound's apoptotic mechanism. nih.govresearchgate.net

The mitochondrial pathway of apoptosis is intricately controlled by the Bcl-2 family of proteins, which includes both anti-apoptotic members (like Bcl-2 itself) and pro-apoptotic members (like Bax). wikipedia.orgfrontiersin.org The balance between these opposing factions determines the cell's fate. frontiersin.org Anti-apoptotic proteins work to preserve the integrity of the mitochondrial membrane, while pro-apoptotic proteins promote its permeabilization. mdpi.com

Both the extrinsic and intrinsic apoptotic pathways ultimately converge on the activation of a family of cysteine proteases known as caspases. aging-us.comuni-tuebingen.de These enzymes exist as inactive zymogens (pro-caspases) and are activated in a hierarchical cascade. Initiator caspases (like caspase-8 and -9) are activated at the beginning of the apoptotic process and are responsible for activating the executioner caspases (like caspase-3). mdpi.comaging-us.com

In SW 872 cells, treatment with this compound leads to the activation of both caspase-9 and caspase-3. acs.orgnih.gov The activation of caspase-9 is a direct consequence of the mitochondria-mediated pathway, while caspase-3 activation is a common downstream event of both pathways. researchgate.net Once activated, caspase-3 cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. nih.govnih.gov

One of the key substrates of caspase-3 is Poly (ADP-ribose) polymerase (PARP), a nuclear enzyme involved in DNA repair. mesoscale.com Cleavage of PARP by caspase-3 renders the enzyme inactive and is considered a hallmark of apoptosis. nih.govmesoscale.com Studies have confirmed that this compound treatment results in the cleavage of PARP in SW 872 cells, providing further evidence of caspase-3 activation and the execution of the apoptotic program. acs.orgnih.gov

Table 2: Summary of this compound's Effects on Apoptotic Markers in SW 872 Cells

| Apoptotic Marker | Pathway | Observed Effect of this compound | Reference |

| Fas/FasL | Extrinsic | Increased protein expression | researchgate.net, acs.org |

| Mitochondrial Membrane Potential (ΔΨm) | Intrinsic | Loss of potential | nih.gov, scilit.com, acs.org |

| Bcl-2 Family Proteins | Intrinsic | Altered pro- to anti-apoptotic ratio | nih.gov, scilit.com, acs.org |

| Caspase-9 | Intrinsic | Activation | nih.gov, acs.org |

| Caspase-3 | Convergent | Activation | nih.gov, acs.org |

| PARP | Downstream Effector | Cleavage | nih.gov, acs.org |

Regulation of Pro- and Anti-apoptotic Bcl-2 Family Members

Effects on Cellular Proliferation Regulatory Mechanisms

This compound, a naturally occurring prenylated chalcone, has been shown to exert significant effects on the regulatory mechanisms of cellular proliferation, primarily through the induction of apoptosis. mdpi.comnih.gov Research conducted on human liposarcoma SW 872 cells demonstrated that this compound inhibits cell growth with an IC50 value of 3.8 µM. mdpi.comnih.govacs.org This antiproliferative activity is not merely cytostatic but is linked to the active initiation of programmed cell death. nih.govacs.org

The apoptotic process induced by this compound involves key cellular machinery. Treatment with the compound leads to a loss of the mitochondrial membrane potential (ΔΨm). nih.govacs.org This event is a critical juncture in the intrinsic pathway of apoptosis, often leading to the release of pro-apoptotic factors from the mitochondria. Further investigation using Western blot analysis revealed that this compound treatment alters the expression ratios of pro- and anti-apoptotic members of the Bcl-2 family. acs.orgutm.mx This shift in balance is a crucial step that facilitates the subsequent activation of the caspase cascade. Specifically, the activation of caspase-9 and caspase-3 has been observed, followed by the cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis. nih.govacs.orgresearchgate.net

Additionally, this compound has been found to stimulate an increased protein expression of Fas and FasL. nih.govacs.orgutm.mx This suggests that the extrinsic, or death receptor-mediated, pathway of apoptosis is also engaged. The collective evidence indicates that this compound's impact on cellular proliferation is mediated by a multi-faceted induction of apoptosis through both the Fas- and mitochondria-mediated pathways. mdpi.comacs.org

Table 1: Research Findings on this compound in SW 872 Human Liposarcoma Cells

| Parameter | Observation | Reference |

|---|---|---|

| Inhibitory Concentration (IC50) | 3.8 µM | mdpi.comnih.govresearchgate.net |

| Effect on Mitochondrial Membrane Potential | Loss of potential (ΔΨm) | nih.govacs.org |

| Effect on Apoptotic Proteins | Increased expression of Fas, FasL, and p53 | nih.govacs.orgutm.mx |

| Effect on Caspase Cascade | Activation of caspase-9 and caspase-3 | nih.govacs.org |

| Effect on PARP | Cleavage of poly (ADP-ribose) polymerase | nih.govacs.org |

Analysis of this compound's Impact on Protein-Protein Interactions

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, forming complex networks that regulate functions from signal transduction to gene expression. mdpi.comwikipedia.orgabcam.com These physical contacts between two or more protein molecules are highly specific and essential for the assembly of molecular machines that carry out cellular tasks. wikipedia.orgthermofisher.com The disruption of critical PPIs is a recognized strategy in the development of therapeutic agents, particularly in oncology. mdpi.commdpi.com

A crucial protein-protein interaction in the regulation of cell cycle and apoptosis is that between the tumor suppressor protein p53 and its principal cellular antagonist, murine double minute 2 (MDM2). mdpi.comnih.gov Under normal cellular conditions, MDM2, an E3 ubiquitin ligase, binds to p53 and targets it for proteasomal degradation, thus keeping p53 levels low. nih.govcytoskeleton.com In response to cellular stress, this interaction is disrupted, allowing p53 to accumulate and activate pathways leading to cell cycle arrest or apoptosis. mdpi.comnih.gov The disruption of the p53-MDM2 interaction is a key target for cancer therapy. mdpi.com

Research has shown that this compound modulates this critical interaction. In studies using SW 872 human liposarcoma cells, treatment with this compound resulted in a stimulated and increased expression of the p53 protein. nih.govacs.orgutm.mx Specifically, increased levels of p53 were observed after a 3-hour exposure to this compound at a concentration of 3 µM. mdpi.comresearchgate.net This elevation in p53 protein levels strongly suggests an inhibition of its MDM2-mediated degradation. By interfering with the p53-MDM2 interaction, this compound promotes the stabilization and accumulation of p53, thereby enabling its tumor-suppressive functions, which include the induction of apoptosis as detailed previously. mdpi.comnih.govacs.org

Future Research Directions and Opportunities

Exploration of Novel Biosynthetic Intermediates and Enzymatic Systems

Isolespeol is a flavonoid, a class of natural products derived from the phenylpropanoid pathway. researchgate.net Chalcones, the parent compounds of this compound, are synthesized through a mixed biosynthetic route involving the acetate-malonate and shikimate pathways. nih.govresearchgate.net The exploration of this biosynthetic machinery presents significant opportunities for discovering novel intermediates and the enzymes that catalyze their formation.

Future research will likely focus on identifying and characterizing the specific enzymes involved in the this compound biosynthetic pathway. This includes enzymes responsible for the core chalcone (B49325) structure formation as well as those that catalyze the addition of the prenyl group, a key structural feature of this compound. Understanding these enzymatic systems at a molecular level could enable the development of biocatalytic methods for producing this compound and related compounds. ijariie.comdtu.dknih.gov The discovery of new enzymes could also lead to the generation of novel flavonoid structures with potentially enhanced biological activities. mdpi.com

Advanced Computational Chemistry and Molecular Modeling for this compound Analogs

Computational chemistry provides powerful tools for accelerating the discovery and optimization of bioactive compounds. wikipedia.org By simulating molecular interactions and properties, researchers can design and evaluate new this compound analogs with improved characteristics. aaai.org

In Silico Refinement of Structure-Activity Relationships (SAR)

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure relates to its biological activity. monash.edu For this compound, computational methods can be employed to refine SAR models. nih.gov By systematically modifying the structure of this compound in silico and calculating the predicted effects on activity, researchers can identify key structural motifs responsible for its biological effects. mdpi.comresearchgate.net This knowledge can guide the synthesis of new analogs with enhanced potency and selectivity. nih.gov

Predictive Modeling of Molecular Targets and Binding Modes

A crucial aspect of drug discovery is identifying the molecular targets with which a compound interacts to exert its effects. nih.gov Predictive modeling can be used to screen this compound and its analogs against databases of known protein structures to identify potential binding partners. apheris.comcancer.gov These in silico models can predict the binding affinity and the specific mode of interaction, providing hypotheses that can be tested experimentally. patheon.comfrontiersin.org This approach can help to elucidate the mechanism of action of this compound and guide the design of analogs that target specific biological pathways.

Development of Innovative Analytical Techniques for this compound Quantification and Metabolite Profiling

Accurate and sensitive analytical methods are essential for studying the pharmacokinetics and metabolism of this compound. solubilityofthings.comijpsjournal.comiitk.ac.in The development of innovative techniques will enable a more comprehensive understanding of its fate in biological systems.

Advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), coupled with mass spectrometry (MS), are powerful tools for the quantification of this compound in various matrices. ijpsjournal.comresearchgate.net Future research will focus on developing and validating highly sensitive and specific assays for this compound and its metabolites. solubilityofthings.com This will involve optimizing sample preparation, chromatographic separation, and mass spectrometric detection to achieve low limits of detection and quantification. lpdlabservices.co.uk

Metabolite profiling, or metabolomics, aims to identify and quantify all the metabolites of a compound in a biological system. admescope.commetwarebio.comnih.gov By applying techniques like high-resolution mass spectrometry, researchers can create a comprehensive profile of how this compound is biotransformed in the body. admescope.com This information is critical for understanding its metabolic pathways and identifying any potentially active or toxic metabolites. admescope.com

Bioengineering and Synthetic Biology Approaches for Enhanced this compound Production

The natural abundance of this compound in plants may be low, limiting its availability for research and development. mdpi.com Bioengineering and synthetic biology offer promising strategies to overcome this limitation by developing microbial or cell-free systems for its production. mdpi.comnih.govwikipedia.orgnih.gov

By introducing the biosynthetic genes for this compound into a suitable microbial host, such as bacteria or yeast, it is possible to create "cell factories" that can produce the compound in large quantities. nih.govnih.gov This approach, known as metabolic engineering, involves optimizing the host's metabolism to channel precursors towards this compound synthesis. mdpi.com Synthetic biology tools can be used to design and construct novel genetic circuits to precisely control the expression of the biosynthetic enzymes, further enhancing production yields. nih.govwur.nladlittle.com These bio-based production platforms offer a sustainable and scalable alternative to chemical synthesis or extraction from natural sources. nih.govrsb.org.uk

Q & A

Q. What are the standard methodologies for isolating and identifying Isolespeol from natural sources?

this compound isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic separation (column chromatography, HPLC) and spectroscopic characterization (NMR, MS) . For reproducibility, ensure solvents are degassed, and column parameters (stationary phase, flow rate) are standardized. Validation requires cross-referencing spectral data with published libraries and purity assessment via HPLC (>95% purity threshold) .

Q. How do researchers validate the structural identity of this compound in novel matrices?

Structural validation combines X-ray crystallography (for unambiguous confirmation) and comparative NMR analysis against synthetic standards. Discrepancies in spectral peaks (e.g., δ-values in ¹³C-NMR) should be resolved by repeating experiments under controlled conditions (e.g., solvent, temperature) . Purity must be confirmed via elemental analysis or high-resolution mass spectrometry .

Q. What are the key challenges in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?

Common challenges include regioselectivity in functional group modifications and stereo-chemical control during synthesis. Methodological solutions involve using protecting groups (e.g., silyl ethers for hydroxyl groups) and chiral catalysts (e.g., BINAP-metal complexes) to enhance enantiomeric excess . Reaction progress should be monitored via TLC and LC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Contradictions often arise from variability in assay conditions (e.g., cell lines, incubation times). A systematic approach includes:

Q. What experimental designs are optimal for studying this compound’s mechanism of action in complex biological systems?

Use in vitro (e.g., CRISPR-Cas9 knockout models) and in silico (molecular docking, MD simulations) approaches synergistically. For in vivo studies, employ transgenic animal models with pharmacokinetic profiling (plasma half-life, tissue distribution) . Data integration tools like pathway analysis (KEGG, Reactome) can link mechanistic insights to broader biological networks .

Q. How should researchers address reproducibility issues in this compound’s catalytic applications?

Reproducibility requires strict control of reaction parameters (pH, temperature, solvent purity) and catalyst characterization (BET surface area, TEM for nanoparticle-based catalysts). Use DOE (Design of Experiments) to identify critical factors (e.g., ligand concentration, reaction time) and validate via triplicate runs . Contamination risks are mitigated through ICP-MS analysis of metal residues .

Q. What strategies are effective for optimizing this compound’s yield in heterologous expression systems?

Optimize codon usage for the host organism (e.g., E. coli BL21) and use inducible promoters (e.g., T7/lacUV5). Monitor expression via SDS-PAGE and adjust fermentation conditions (aeration, feed rate). Metabolomic profiling (GC-MS) can identify bottlenecks in precursor availability .

Data Analysis & Interpretation

Q. How can researchers statistically differentiate this compound’s effects from background noise in high-throughput screening?

Apply Z-score normalization and stringent hit criteria (e.g., Z > 3). Use counter-screens (e.g., viability assays) to exclude false positives. For dose-response validation, calculate EC₅₀/IC₅₀ values with nonlinear regression models (e.g., four-parameter logistic curve) .

Q. What computational tools are recommended for predicting this compound’s physicochemical properties?

Use QSPR models (e.g., SwissADME, ChemAxon) for logP, solubility, and bioavailability predictions. Molecular dynamics simulations (GROMACS, AMBER) assess stability in biological membranes. Validate predictions with experimental data (e.g., shake-flask method for logP) .

Q. How should contradictory spectral data (e.g., NMR vs. X-ray) for this compound polymorphs be reconciled?

Perform variable-temperature NMR to detect dynamic effects and compare with DFT-calculated chemical shifts. Single-crystal X-ray diffraction remains the gold standard for polymorph identification. PXRD and DSC can further characterize crystallinity and phase transitions .

Ethical & Reporting Standards

Q. What guidelines ensure ethical reporting of this compound’s toxicological data?

Follow OECD guidelines for in vivo toxicity studies (e.g., acute oral toxicity: OECD 423). Disclose all raw data (mortality, histopathology) in supplementary materials. Conflicts of interest (e.g., industry funding) must be explicitly stated .

Q. How can researchers avoid bias in meta-analyses of this compound’s clinical potential?

Adopt PRISMA guidelines for systematic reviews. Use funnel plots to detect publication bias and include unpublished datasets (e.g., clinicaltrials.gov ). Sensitivity analyses should test robustness against outlier exclusion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.